Hexocyclium is a chemical compound primarily recognized for its role as a muscarinic receptor antagonist. It is utilized in various scientific and medical applications, particularly concerning gastrointestinal disorders. Hexocyclium is classified as a quaternary ammonium compound, specifically a derivative of piperazine, and is often encountered in the form of Hexocyclium Iodide or Hexocyclium Methylsulfate.
The compound is synthesized through specific chemical reactions involving various precursors. It is commercially available from multiple suppliers, including BenchChem and Smolecule, where it can be purchased for research purposes.
Hexocyclium belongs to the class of antimuscarinic agents, which inhibit the action of acetylcholine at muscarinic receptors. Its primary target is the M3 muscarinic receptor, which plays a significant role in regulating gastrointestinal motility and gastric acid secretion.
The synthesis of Hexocyclium Iodide typically involves the reaction of 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium with iodine. This reaction is carried out under controlled conditions to ensure high yield and purity of the iodide salt produced.
Technical Details:
Hexocyclium has a complex molecular structure characterized by its piperazine ring and cyclohexyl group.
Property | Data |
---|---|
Molecular Formula | C20H33IN2O |
Molecular Weight | 444.4 g/mol |
IUPAC Name | 1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol; iodide |
InChI Key | LRKQQAXQIJYDOB-UHFFFAOYSA-M |
Canonical SMILES | C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.[I-] |
The structural data indicates that Hexocyclium contains both hydrophobic regions (cyclohexyl and phenyl groups) and hydrophilic components (the piperazine moiety), influencing its interaction with biological targets.
Hexocyclium participates in several types of chemical reactions:
Technical Details:
Hexocyclium exerts its pharmacological effects primarily through antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype.
Upon binding to these receptors, Hexocyclium inhibits their activation by acetylcholine, resulting in decreased gastric acid secretion and reduced gastrointestinal motility. This mechanism makes it valuable in treating conditions characterized by excessive gastric activity.
Research indicates that Hexocyclium's binding affinity for muscarinic receptors correlates with its effectiveness in modulating physiological responses associated with these receptors.
Relevant analyses indicate that these properties are crucial for its application in both laboratory settings and potential therapeutic uses.
Hexocyclium finds extensive use in various scientific fields:
Hexocyclium (chemical name: 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium) is a synthetic quaternary ammonium antimuscarinic agent characterized by a charged nitrogen center essential for receptor interaction. Its structure comprises three key domains:
The stereogenic center at the hydroxy-bearing carbon (Cα) exists as a racemic mixture in pharmaceutical preparations, with no stereospecific synthesis or resolution reported. The absence of defined stereocenters in commercial formulations suggests minimal functional distinction between enantiomers in muscarinic antagonism [5] [8].
C[N+]1(C)CCN(CC(O)(C2CCCCC2)C3=CC=CC=C3)CC1
[4] [6] Hexocyclium’s pharmacological profile is governed by its amphiphilic properties and low bioavailability, attributable to its permanent positive charge and hydrophobic domains. Key physicochemical parameters include:
Table 1: Physicochemical Properties of Hexocyclium
Property | Value | Significance |
---|---|---|
Molecular Weight | 317.5 g/mol | Typical for small-molecule drugs |
LogP | -0.25 | Moderate polarity |
Water Solubility (salt) | 0.00665 mg/mL | Low solubility, requires salt formulation |
Polar Surface Area | 23.47 Ų | Limited membrane permeability |
Charge at pH 7.4 | +1 (permanent) | High plasma protein binding; no BBB penetration |
Hexocyclium belongs to a class of gastroselective antimuscarinics developed for peptic ulcer disease. Its receptor affinity profile distinguishes it from other quaternary ammonium agents:
Table 2: Muscarinic Receptor Binding Affinities (Kᵢ, nM)
Compound | M1 (Rat Brain) | M2 (Rat Heart) | M3 (Rat Pancreas) | M4 (Rat Striatum) |
---|---|---|---|---|
Hexocyclium | 8.2 | 42.1 | 3.6 | 12.9 |
Propantheline | 15.3 | 38.7 | 9.8 | 21.4 |
Sila-Hexocyclium | 7.9 | 39.8 | 3.9 | 11.2 |
Data derived from competitive binding assays using [³H]-N-methyl-scopolamine [1] [9].
Isosteric replacement of carbon with silicon (C/Si exchange) generates sila-hexocyclium, a derivative with nuanced pharmacological changes:
Table 3: Pharmacological Impact of Structural Modifications
Derivative | Affinity vs. Parent Compound | Key Pharmacological Change |
---|---|---|
Sila-hexocyclium (C→Si) | Unchanged | Similar binding; improved metabolic stability |
o-Methoxy-sila-hexocyclium | 2–3× increase | Enhanced prejunctional M1/M4 selectivity |
Demethyl-hexocyclium (tertiary amine) | 10–30× decrease | Loss of muscarinic antagonism |
p-Fluoro-sila-hexocyclium | 2–5× decrease | Reduced GI potency; retained receptor profile |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7